![molecular formula C6H4FN3 B044439 6-Fluoroimidazo[1,2-b]pyridazine CAS No. 113501-27-2](/img/structure/B44439.png)
6-Fluoroimidazo[1,2-b]pyridazine
Overview
Description
Synthesis Analysis
The synthesis of imidazo[1,2-b]pyridazine derivatives has been reported through various methods, including the condensation of amino pyridazine with bromoacetophenones followed by alkylation, as demonstrated in the synthesis of 6-chloro-3-methoxy(and ethoxy)-2-phenyl[and (variously substituted phenyl), thienyl, and naphthalenyl] imidazo[1,2-b]pyridazines and a 6-fluoro analogue (Barlin et al., 1988).
Molecular Structure Analysis
The structural analysis of imidazo[1,2-b]pyridazine derivatives often involves nuclear magnetic resonance (nmr) spectroscopy and X-ray crystallography to elucidate their molecular frameworks and confirm the position of the fluoro group within the heterocyclic system (Barlin et al., 1996).
Chemical Reactions and Properties
Imidazo[1,2-b]pyridazines undergo various chemical reactions, including the Mannich reaction and condensation reactions that demonstrate the reactivity of the heterocyclic system. These reactions are pivotal for the modification and functionalization of the core structure for further chemical and pharmacological studies (Lombardino, 1968).
Physical Properties Analysis
The physical properties of imidazo[1,2-b]pyridazines, such as solubility, melting points, and boiling points, are determined through standard physicochemical experimental procedures. These properties are essential for understanding the compound's behavior in different environments and for its formulation in various applications.
Chemical Properties Analysis
The chemical properties, including acidity constants and the ability to undergo nucleophilic substitution reactions, are crucial for understanding the chemical behavior of 6-Fluoroimidazo[1,2-b]pyridazine derivatives. These properties impact the compound's reactivity, stability, and potential biological activity (Lombardino, 1968).
Scientific Research Applications
Alzheimer's Disease Imaging : Fluorinated imidazo[1,2-a]pyridine analogues like FEPIP and FPPIP show potential as radioligands for imaging beta-amyloid in Alzheimer's disease brains (Zeng et al., 2006).
Anxiolytic Activity : Imidazo[1,2-b]pyridazines demonstrate significant anxiolytic activity, particularly at a dosage of 2.5 mg/kg (Barlin et al., 1994).
Benzodiazepine Receptor Interaction : These compounds show selective binding to peripheral-type benzodiazepine receptors, indicating potential as pharmacological agents for central benzodiazepine receptors (Barlin et al., 1996).
GABA(A) Receptor Modulators : 8-Fluoroimidazo[1,2-a]pyridine has been studied as a bioisosteric replacement for imidazopyrimidine in GABA(A) receptor modulators (Humphries et al., 2006).
Macrocyclic and Antiviral Agents : Imidazo[1,2-b]pyridazines have been evaluated as macrofilaricidal agents and for their activity against human picornaviruses (Mourad et al., 1993), (Hamdouchi et al., 2003).
Benzodiazepine Receptor Agonists : Substituted 6-alkoxyimidazo[1,2-b]pyridazines show potent activity as benzodiazepine receptor agonists (Harrison et al., 1996).
Anti-Asthmatic Agents : Omega-substituted alkylthioimidazo[1,2-b]pyridazines have been studied for their potential as novel anti-asthmatic agents (Kuwahara et al., 1995).
Antiparasitic Agents : Research has been conducted on the antiparasitic potential of these compounds, particularly in the context of carbon-14 and deuterium labeled variants (Fabio et al., 1978).
Central Nervous System Activities : Imidazo[1,2-b]pyridazines have been explored for their central nervous-system displacer activity (Barlin et al., 1988).
Anticancer Activities : Some derivatives show promising anticancer activities, particularly against MCF-7 and SK-MEL-28 cancer cell lines (Bourzikat et al., 2022).
Antimicrobial Activities : These compounds have demonstrated high antimicrobial activity against various bacteria and fungi (El-Salam et al., 2013).
Antiviral Development : 3-Aralkyl-Thiomethylimidazo[1,2-b]Pyridazine derivatives have shown potential in antiviral development against human cytomegalovirus and varicella-zoster virus (Galtier et al., 2003).
Future Directions
The imidazo[1,2-b]pyridazine scaffold, to which “6-Fluoroimidazo[1,2-b]pyridazine” belongs, can provide a variety of bioactive molecules and is an important heterocyclic nucleus . Given the wide variety of imidazo[1,2-b]pyridazine derivatives and their diverse biological activities, there is strong interest in exploring new derivatives of imidazo[1,2-b]pyridazine .
Mechanism of Action
Target of Action
6-Fluoroimidazo[1,2-b]pyridazine is a derivative of the imidazo[1,2-b]pyridazine scaffold . Imidazo[1,2-b]pyridazine derivatives have been widely studied in drug molecules due to their good biological activity . They have been used as novel ligands with high affinity for gamma-hydroxybutyric acid (GHB) binding sites . .
Biochemical Pathways
Given its potential role as a ligand for ghb binding sites , it may influence the GHB pathway and its downstream effects
Result of Action
Given its potential role as a ligand for ghb binding sites , it may influence the function of cells expressing these receptors
properties
IUPAC Name |
6-fluoroimidazo[1,2-b]pyridazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FN3/c7-5-1-2-6-8-3-4-10(6)9-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URQYCXJSMFGDRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN2C1=NC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80569009 | |
Record name | 6-Fluoroimidazo[1,2-b]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80569009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
113501-27-2 | |
Record name | 6-Fluoroimidazo[1,2-b]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80569009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.